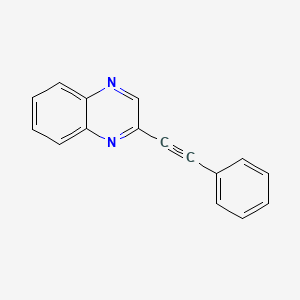
Quinoxaline, 2-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(phenylethynyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(phenylethynyl)- typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the introduction of the phenylethynyl group. One common method is the oxidative coupling of o-phenylenediamines with terminal alkynes using a copper-alumina catalyst. This method is efficient, environmentally benign, and allows for the preparation of various quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve the use of transition-metal-free catalysis to minimize costs and environmental impact. Recent advances have focused on developing greener and more sustainable synthetic routes, such as using microwave irradiation, sonication, and ball milling .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoxaline, 2-(phenylethynyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives are investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Mechanism of Action
The mechanism of action of quinoxaline, 2-(phenylethynyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like aldose reductase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound can also interact with DNA and proteins, disrupting cellular processes and leading to antimicrobial and antiviral activities .
Comparison with Similar Compounds
Quinoxaline, 2-(phenylethynyl)- can be compared with other quinoxaline derivatives, such as:
2-phenylquinoxaline: Similar in structure but lacks the ethynyl group, resulting in different chemical properties and biological activities.
2-(methylthio)-3-(phenylethynyl)quinoxaline: Contains a methylthio group, which can enhance its antimicrobial activity.
2-chloro-3-(phenylethynyl)quinoxaline: The presence of a chloro group can increase its reactivity in substitution reactions.
Properties
CAS No. |
75163-23-4 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2-phenylethynyl)quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-15-8-4-5-9-16(15)18-14/h1-9,12H |
InChI Key |
FWAKFTPIYMVLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


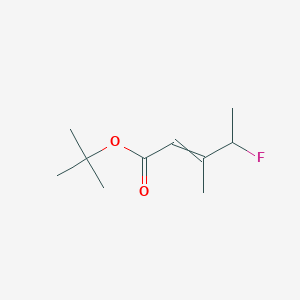
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)
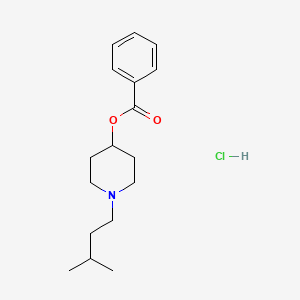
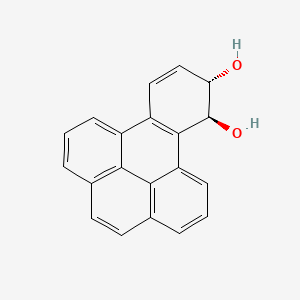
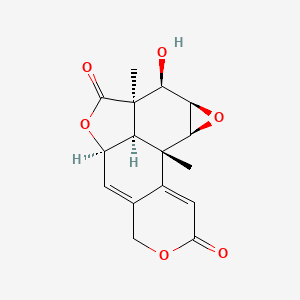
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
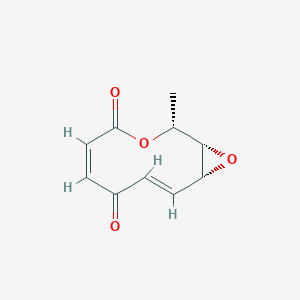

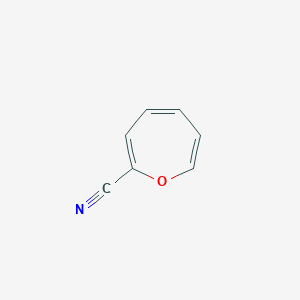
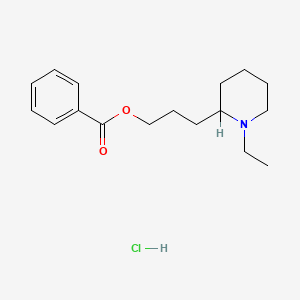
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)


![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
